2-(3-Chlorophenyl)-4-((dimethylamino)methylene)oxazol-5(4H)-one
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Overview
Description
2-(3-Chlorophenyl)-4-((dimethylamino)methylene)oxazol-5(4H)-one is a chemical compound that belongs to the oxazole family This compound is characterized by the presence of a chlorophenyl group, a dimethylamino group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-4-((dimethylamino)methylene)oxazol-5(4H)-one typically involves the reaction of 3-chlorobenzaldehyde with dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which then undergoes cyclization to form the oxazole ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-4-((dimethylamino)methylene)oxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents to the chlorophenyl group.
Scientific Research Applications
2-(3-Chlorophenyl)-4-((dimethylamino)methylene)oxazol-5(4H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-4-((dimethylamino)methylene)oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4-((dimethylamino)methylene)oxazol-5(4H)-one
- 2-(4-Chlorophenyl)-4-((dimethylamino)methylene)oxazol-5(4H)-one
- 2-(3-Bromophenyl)-4-((dimethylamino)methylene)oxazol-5(4H)-one
Uniqueness
2-(3-Chlorophenyl)-4-((dimethylamino)methylene)oxazol-5(4H)-one is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H11ClN2O2 |
---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
(4E)-2-(3-chlorophenyl)-4-(dimethylaminomethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H11ClN2O2/c1-15(2)7-10-12(16)17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,1-2H3/b10-7+ |
InChI Key |
NFADIXWHOHGPKA-JXMROGBWSA-N |
Isomeric SMILES |
CN(C)/C=C/1\C(=O)OC(=N1)C2=CC(=CC=C2)Cl |
Canonical SMILES |
CN(C)C=C1C(=O)OC(=N1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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